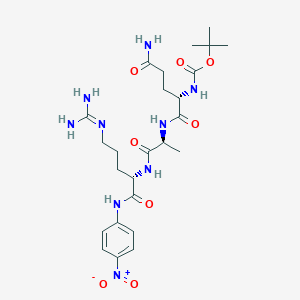
Boc-QAR-pNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-QAR-pNA, also known as Boc-Gln-Ala-Arg-pNA, is a chromogenic substrate for trypsin and matriptase-2. It is widely used in biochemical research to test the activity of these enzymes. The compound has a molecular formula of C25H39N9O8 and a molecular weight of 593.63 g/mol .
Preparation Methods
Boc-QAR-pNA is synthesized through organic chemical methods, typically involving stepwise synthesis. The process begins with the protection of amino groups using the Boc (tert-butoxycarbonyl) group. The synthesis involves coupling reactions between Boc-protected amino acids and the chromogenic p-nitroaniline (pNA) moiety. The final product is obtained after deprotection and purification steps .
Chemical Reactions Analysis
Boc-QAR-pNA undergoes various chemical reactions, primarily involving its amino acid components and the chromogenic pNA group. Common reactions include:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of peptide bonds.
Oxidation: The pNA group can undergo oxidation reactions, forming nitroso or nitro derivatives.
Substitution: The amino groups can participate in substitution reactions, where the Boc group is replaced by other protective groups or functional moieties
Scientific Research Applications
Boc-QAR-pNA is extensively used in scientific research for various applications:
Enzyme Activity Assays: It serves as a substrate to measure the activity of trypsin and matriptase-2, providing insights into enzyme kinetics and inhibition.
Biochemical Studies: The compound is used to study protease activity and specificity, aiding in the understanding of proteolytic processes.
Drug Development: This compound is employed in screening assays to identify potential inhibitors of trypsin and matriptase-2, contributing to the development of therapeutic agents .
Mechanism of Action
Boc-QAR-pNA exerts its effects by serving as a substrate for trypsin and matriptase-2. When these enzymes cleave the peptide bond between the arginine and pNA moieties, the pNA group is released. This release results in a color change, which can be quantitatively measured to determine enzyme activity. The molecular targets are the active sites of trypsin and matriptase-2, where the cleavage occurs .
Comparison with Similar Compounds
Boc-QAR-pNA is unique due to its specific sequence and chromogenic properties. Similar compounds include:
Boc-Gln-Ala-Arg-AMC: Another substrate for trypsin, but with a different chromogenic group (7-amino-4-methylcoumarin).
Boc-Gln-Ala-Arg-R110: A substrate with rhodamine 110 as the chromogenic group.
Boc-Gln-Ala-Arg-AFC: A substrate with 7-amino-4-trifluoromethylcoumarin as the chromogenic group.
These compounds differ in their chromogenic groups, which affect their sensitivity and detection methods .
Properties
Molecular Formula |
C25H39N9O8 |
|---|---|
Molecular Weight |
593.6 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate |
InChI |
InChI=1S/C25H39N9O8/c1-14(30-21(37)18(11-12-19(26)35)33-24(39)42-25(2,3)4)20(36)32-17(6-5-13-29-23(27)28)22(38)31-15-7-9-16(10-8-15)34(40)41/h7-10,14,17-18H,5-6,11-13H2,1-4H3,(H2,26,35)(H,30,37)(H,31,38)(H,32,36)(H,33,39)(H4,27,28,29)/t14-,17-,18-/m0/s1 |
InChI Key |
OVDKLYABPRRXIH-WBAXXEDZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



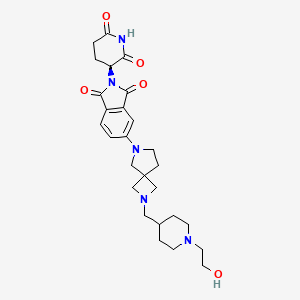
![5-(2-aminoethoxy)-2-methyl-N-[(1R)-1-(3-thiophen-3-ylphenyl)ethyl]benzamide](/img/structure/B12378955.png)

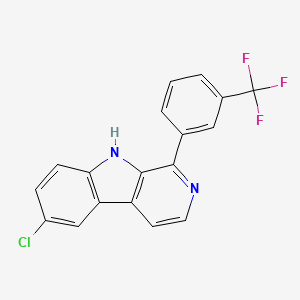
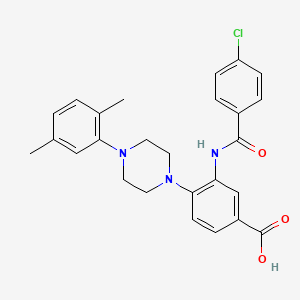
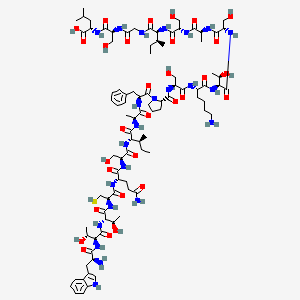
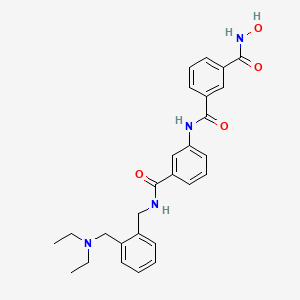
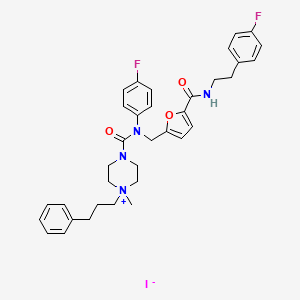
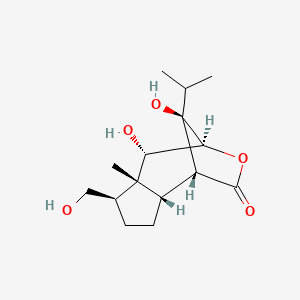
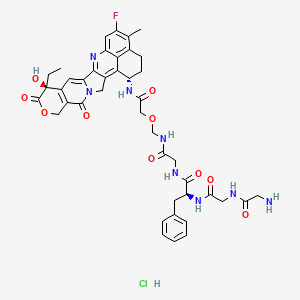
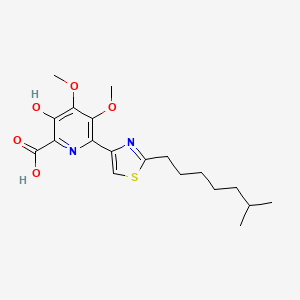
![1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine](/img/structure/B12379026.png)
![2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol](/img/structure/B12379030.png)
